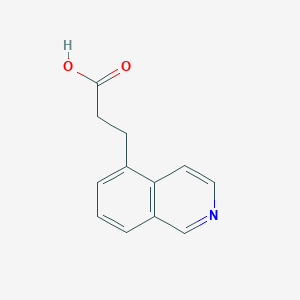

3-(Isoquinolin-5-yl)propanoic acid

Übersicht

Beschreibung

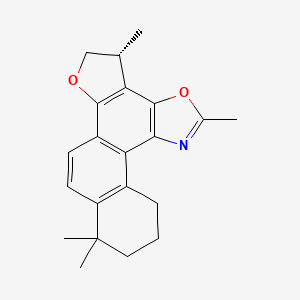

The compound "3-(Isoquinolin-5-yl)propanoic acid" is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. Isoquinoline derivatives have been extensively studied due to their biological activities and potential therapeutic applications. They serve as structural foundations in many natural products, including certain alkaloids, and play a significant role as fragments in natural and synthetic drugs .

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex and diverse. One study describes the synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, which are potent and selective inhibitors of the enzyme AKR1C3, relevant in breast and prostate cancer treatment. The synthesis involves a high-throughput screen and crystal structure studies to optimize the interaction with the target enzyme . Another paper reports the synthesis of substituted isoxazolines, which are synthesized from substituted 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-ones using hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid solution under ultrasound irradiation, highlighting a benign and environmentally friendly protocol .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their biological activity. The crystal structure studies mentioned in one of the papers show how the carboxylate group of the synthesized compound occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This precise interaction is essential for the inhibitory activity of the compound.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. A study describes a unique cycloaddition sequence of isoquinolinium ylide with aromatic aldehydes and indan-1,3-dione to afford polycyclic compounds with high regio- and diastereo-selectivity . Another paper discusses the asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives by 1,3-dipolar cycloadditions of stabilized isoquinolinium N-ylides with sulfinyl dipolarophiles, which proceed with complete regioselectivity and controlled facial selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are important for their function as pharmaceuticals. One paper emphasizes the necessity of including analytical methods such as 13C NMR-spectroscopy for quality control of active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids. The study identifies specific related substances and by-products of the synthesis using liquid chromatography-mass spectrometry (LC-MS/MS) and proposes recommendations for the use of UV- and IR-spectroscopy .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Three-Component Reaction Synthesis : 3-(Pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids are synthesized via a silver(I)-catalyzed three-component reaction. This process involves 6-endo cyclization, [3 + 2] cycloaddition, and rearrangement, producing good yields (Pan, Wang, Xia, & Wu, 2015).

Quality Control of Active Pharmaceutical Ingredients : 3-Quinolin-4-one propanoic acids, similar to 3-(Isoquinolin-5-yl)propanoic acid, are explored for their molecular similarity to fluoroquinolone antibiotics. Analytical methods like 13C NMR-spectroscopy and LC-MS/MS are used for quality control of these compounds (Zubkov et al., 2016).

Synthesis of Amides : A series of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid Amides have been synthesized, demonstrating significant hemostatic properties, with some compounds reducing blood coagulation time by 14-16% (Limanskii et al., 2009).

Biological Applications

Mass Spectrometric Analysis : Studies on isoquinoline-3-carboxamides, related to 3-(Isoquinolin-5-yl)propanoic acid, have formulated general mechanisms for their unusual fragmentation behavior, significant in the analysis of drug candidates for anemic disorders (Beuck et al., 2009).

Antifungal Activity : Compounds synthesized from reactions involving 2,3-dioxopyrrolo[2,1-a]isoquinolines, related to 3-(Isoquinolin-5-yl)propanoic acid, have shown antifungal activity against Candida albicans. The most active compound was an amide containing a thymol radical, effective at 125 μg/ml (Surikova et al., 2010).

Chemosensor for Water Contamination : A benzo-isoquinolin-based molecule, closely related to 3-(Isoquinolin-5-yl)propanoic acid, has been used to develop a nanoprobe for detecting trace amounts of water in non-aqueous media. This application is crucial for monitoring water contamination in organic solvents and oil-based lubricants (Casado et al., 2021).

Safety and Hazards

While specific safety and hazard information for 3-(Isoquinolin-5-yl)propanoic acid was not found, general precautions should be taken while handling it, such as avoiding dust formation, avoiding breathing in mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Eigenschaften

IUPAC Name |

3-isoquinolin-5-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)5-4-9-2-1-3-10-8-13-7-6-11(9)10/h1-3,6-8H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSUKDLKXFFECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660993 | |

| Record name | 3-(Isoquinolin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isoquinolin-5-yl)propanoic acid | |

CAS RN |

87087-28-3 | |

| Record name | 5-Isoquinolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87087-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Isoquinolin-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3030067.png)

![2-[5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B3030072.png)

![3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)

![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)